C-Terminal RAD50 Peptide Binding Affinity: Differential Contribution to DNA Interaction
The C-terminal region of RAD50, which includes residues 1281-1289, contains conserved positively charged residues predicted to interact with DNA. In bacteriophage T4 Rad50 (gp46), C-terminal mutants exhibited reduced DNA binding affinity as measured by equilibrium DNA binding assays and increased Km-DNA in nuclease assays [1]. While the precise binding constant for the isolated human RAD50 (1281-1289) peptide has not been reported in peer-reviewed literature, the C-terminal tail region is functionally validated as a DNA-interacting domain distinct from the globular head DNA-binding sites identified in cryo-EM structures [2]. The allosteric activation of ATP hydrolysis upon DNA binding was substantially reduced in C-terminal mutants, confirming this region's role in coupling DNA binding to enzymatic function [1].
| Evidence Dimension | DNA binding affinity |
|---|---|
| Target Compound Data | Human RAD50 (1281-1289) peptide (EYVEKFYRI): no peer-reviewed quantitative binding data available |
| Comparator Or Baseline | T4 Rad50 C-terminal mutants vs. wild-type: reduced DNA binding affinity, increased Km-DNA |
| Quantified Difference | Not quantified for human peptide; class-level evidence supports C-terminal role in DNA binding |
| Conditions | Equilibrium DNA binding assay; MR complex nuclease assay (T4 Rad50) |
Why This Matters
This peptide serves as a defined C-terminal probe for RAD50-DNA interaction studies, not as a functional ATPase domain substitute.
- [1] Streff HE, Gao Y, Nelson SW. Functional evaluation of the C-terminal region of bacteriophage T4 Rad50. Biochem Biophys Res Commun. 2020;526(2):485-490. doi:10.1016/j.bbrc.2020.02.172. View Source
- [2] Seifert FU, Lammens K, Stoehr G, Kessler B, Hopfner KP. Structural mechanism of ATP-dependent DNA binding and DNA end bridging by eukaryotic Rad50. EMBO J. 2016;35(7):759-772. doi:10.15252/embj.201592934. View Source
